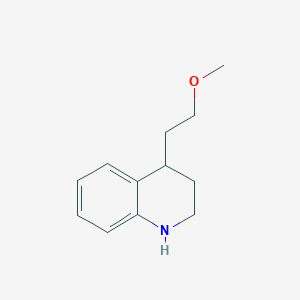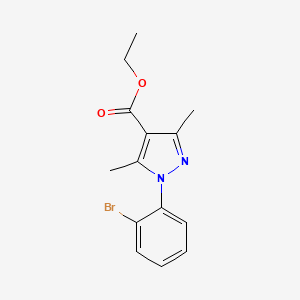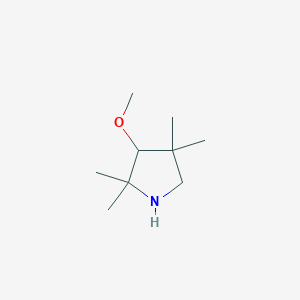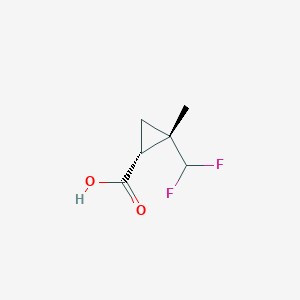
4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, a related compound, can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst .Applications De Recherche Scientifique
Efficient Synthesis Techniques
A study by Ueda et al. (2010) details an efficient synthesis of 2-substituted tetrahydroquinolines, demonstrating the compound's utility in the stereoselective formal synthesis of (+/-)-martinellic acid. This synthesis involves a domino reaction showcasing the compound's versatility in organic synthesis (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Antimicrobial Applications
Helquinoline, derived from a tetrahydroquinoline compound similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has shown significant biological activity against bacteria and fungi. This was discovered in the extract of cultures from Janibacter limosus, highlighting the potential antimicrobial applications of tetrahydroquinoline derivatives (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Antifungal and Anticancer Properties
Derivatives of tetrahydroquinoline, including structures similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for antifungal and anticancer properties. Bohórquez, Kouznetsov, and Zacchino (2015) reported that some derivatives showed antifungal activity, particularly against dermatophytes, indicating the compound's potential in developing new antifungal agents. Additionally, Kouznetsov et al. (2016) synthesized derivatives that exhibited selective cytotoxic activity on cancer cells, suggesting the usefulness of tetrahydroquinoline compounds in cancer research (Bohórquez, Kouznetsov, & Zacchino, 2015); (Kouznetsov, Merchan-Arenas, Tangarife-Castaño, Correa-Royero, & Betancur-Galvis, 2016).
Neuroprotective Activity
Research into tetrahydroisoquinoline compounds, which are structurally related to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has indicated potential neuroprotective activities. Such compounds could be beneficial in treating neurological disorders, including Parkinson's disease, showcasing the compound's significance in neuropharmacology (Okuda, Kotake, & Ohta, 2003).
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCMAIBOOONSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)



![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)

![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
